5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylsulfanyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
Pyrazole derivative 1 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole derivatives can be synthesized through various methods. One common approach involves the reaction of 1,3-diketones with hydrazines. Another method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes . Additionally, the reaction of α,β-unsaturated aldehydes and ketones with hydrazines is also employed .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also utilized to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivatives undergo various chemical reactions, including:
Substitution: Substitution reactions are common, especially at the nitrogen atoms and the carbon atoms adjacent to them.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, diazo compounds, and transition-metal catalysts. Conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrazole derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory, antidiabetic, and antituberculosis agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of pyrazole derivative 1 involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazole derivative 1 include other pyrazole derivatives, such as:
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-aryl-3,4,5-substituted pyrazoles
- Pyrimidinyl pyrazole derivatives
Uniqueness
Pyrazole derivative 1 is unique due to its specific substitution pattern and the resulting biological activities. Its stability to oxidation and reduction, along with its versatility in undergoing various chemical reactions, makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H21Cl3N4OS |
---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylsulfanyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21Cl3N4OS/c1-31-21-19(22(30)27-28-11-3-2-4-12-28)26-29(18-10-9-16(24)13-17(18)25)20(21)14-5-7-15(23)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) |
InChI Key |
MDNGVPOVESSODT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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